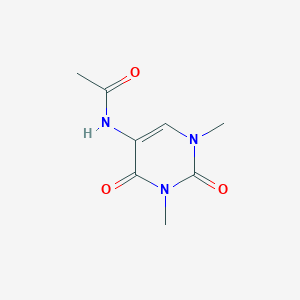
N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)acetamide is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with acetamide and dimethyl groups. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethylurea with ethyl acetoacetate in the presence of a base, followed by acylation with acetic anhydride. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)acetic acid.
Reduction: Formation of N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)ethylamine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, it may inhibit the activity of enzymes involved in DNA synthesis, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)acetamide can be compared with other pyrimidine derivatives such as:
N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)carbamate: Similar structure but with a carbamate group instead of an acetamide group.
N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)pyridine-4-carboxamide: Contains a pyridine ring, which may confer different biological activities.
N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)ethylamine: Formed by the reduction of the acetamide group to an ethylamine group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with molecular targets and its overall properties.
Propiedades
Número CAS |
16952-91-3 |
|---|---|
Fórmula molecular |
C8H11N3O3 |
Peso molecular |
197.19 g/mol |
Nombre IUPAC |
N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C8H11N3O3/c1-5(12)9-6-4-10(2)8(14)11(3)7(6)13/h4H,1-3H3,(H,9,12) |
Clave InChI |
ZIAZDUXCWRVMHX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CN(C(=O)N(C1=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


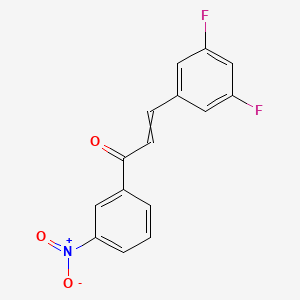
![Ethyl 4-methyl-3-oxopyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B14007258.png)

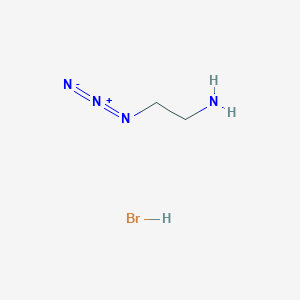

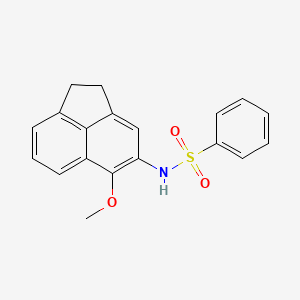
![Methyl 2-[(4-aminophenyl)methylsulfonyl]acetate](/img/structure/B14007300.png)
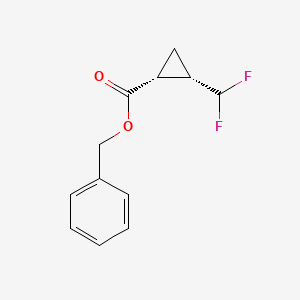
![2-Methyl-4-nitro-1-[4-(trifluoromethyl)sulphanylphenoxy]benzene](/img/structure/B14007307.png)
![Ethyl 4-[(4-bromo-3-oxobutyl)amino]benzoate](/img/structure/B14007319.png)
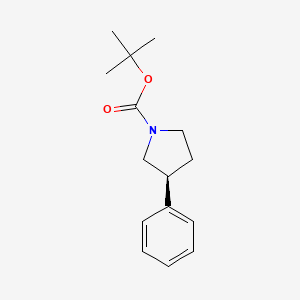

![2-Azaspiro[4.4]nonane,hydrobromide](/img/structure/B14007325.png)
![4-[[3-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methyl]-2-(3-fluorophenyl)-1,3-diazinan-1-yl]methyl]-N,N-bis(2-chloroethyl)-3-methylaniline](/img/structure/B14007339.png)
